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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the

spiropiperidine class of compounds.[1][2] First mentioned in scientific literature in 1977, it is a

designer drug intended for research and forensic applications.[2][3] R-6890 has demonstrated

significant analgesic properties in preclinical studies with rodents.[3] Structurally, it is an analog

of spirorphine and is reported to be several times more potent than fentanyl.[4] This technical

guide provides a comprehensive overview of the available chemical, pharmacological, and

experimental data on R-6890 spirochlorphine.

Chemical and Physical Properties
R-6890 is characterized by a spirocyclic system which distinguishes it from many other opioids.

[5] The hydrochloride salt form is often used to enhance its stability and solubility for laboratory

applications.
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Property Value Reference

IUPAC Name

8-[1-(4-chlorophenyl)ethyl]-1-

phenyl-1,3,8-

triazaspiro[4.5]decan-4-one

[6]

Synonyms Spirochlorphine, R6890 [6]

CAS Number 3222-88-6 [3]

Molecular Formula C₂₁H₂₄ClN₃O [3]

Molecular Weight 369.9 g/mol [3]

Appearance Solid -

Solubility Soluble in Acetone and DMSO -

Storage -20°C -

Stability ≥ 2 years -

Synthesis
A detailed, step-by-step synthesis protocol for R-6890 spirochlorphine is not readily available in

the public domain. However, it is known that a key precursor for its synthesis is 1-phenyl-1,3,8-

triazaspiro[4.5]decan-4-one, also known as spirodecanone.[2] The synthesis of R-6890 would

likely involve the alkylation of this precursor with 1-(4-chlorophenyl)ethyl halide.

Below is a generalized workflow for the potential synthesis of R-6890.
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Hypothesized Synthesis of R-6890

1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

reaction

1-(4-chlorophenyl)ethyl halide Base (e.g., K2CO3) Solvent (e.g., DMF)

R-6890 Spirochlorphine

Alkylation

Click to download full resolution via product page

Caption: Hypothesized synthetic route for R-6890.

Pharmacology
Mechanism of Action
R-6890 spirochlorphine is described as a nociceptin receptor (NOP) agonist, while also

possessing significant affinity for the µ-opioid receptor (MOR).[2] Like other opioids, its

analgesic effects are primarily mediated through its interaction with these G-protein coupled

receptors (GPCRs) in the central nervous system.

Receptor Binding Affinity
The binding affinities of R-6890 for opioid receptors have been determined by radioligand

binding assays. The available data is summarized in the table below.
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Receptor Kᵢ (nM) Radioligand Tissue Source Reference

µ-opioid 4 [³H]Sufentanil Rat brain [2]

δ-opioid 75 Not specified Rat brain [2]

Total Opioid 10 Not specified Rat brain [2]

Signaling Pathways
As a µ-opioid receptor agonist, R-6890 is expected to activate the canonical Gᵢ/ₒ-protein

signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular

cAMP levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal

excitability and analgesia. Its activity as a NOP receptor agonist would also contribute to its

pharmacological profile, potentially modulating the µ-opioid receptor-mediated effects.
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Caption: µ-Opioid receptor signaling pathway.

Experimental Protocols
Detailed experimental protocols specifically for R-6890 spirochlorphine are not publicly

available. The following sections describe generalized protocols for key assays relevant to the

study of this compound.

Radioligand Binding Assay (Generalized Protocol)
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This protocol is based on the methods used for determining the binding affinity of opioids to

their receptors.

Objective: To determine the binding affinity (Kᵢ) of R-6890 for µ-opioid receptors.

Materials:

Rat brain tissue homogenate (source of µ-opioid receptors)

[³H]Sufentanil (radioligand)

R-6890 spirochlorphine (test compound)

Naloxone (for determining non-specific binding)

Tris-HCl buffer (50 mM, pH 7.4)

Glass fiber filters

Scintillation vials and cocktail

Liquid scintillation counter

Procedure:

Prepare rat brain membrane homogenates according to standard laboratory procedures.

In a series of test tubes, add a constant concentration of [³H]Sufentanil and varying

concentrations of R-6890.

To determine non-specific binding, add a high concentration of naloxone to a separate set of

tubes.

Add the rat brain membrane homogenate to each tube to initiate the binding reaction.

Incubate the tubes at 37°C for a predetermined time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold Tris-

HCl buffer to separate bound from free radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value (the concentration of R-6890 that inhibits 50% of specific

[³H]Sufentanil binding) from a competition binding curve.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is

the concentration of the radioligand and Kₑ is its dissociation constant.

Prepare Reagents

Incubate Radioligand,
Test Compound, and
Receptor Preparation

Rapid Filtration

Wash Filters

Scintillation Counting

Data Analysis (IC50, Ki)
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Caption: Radioligand binding assay workflow.
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In Vivo Analgesic Assay: Hot Plate Test (Generalized
Protocol)
This protocol describes a common method for assessing the central analgesic activity of opioid

compounds in rodents.

Objective: To evaluate the analgesic efficacy of R-6890 spirochlorphine.

Materials:

Male Wistar rats (200-250 g)

R-6890 spirochlorphine solution

Vehicle control (e.g., saline)

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

Procedure:

Acclimatize the rats to the laboratory environment for at least one hour before the

experiment.

Determine the baseline pain response latency by placing each rat on the hot plate and

measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or

jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

Administer R-6890 spirochlorphine or vehicle control to the rats via a specified route (e.g.,

intraperitoneal or subcutaneous injection).

At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes),

place each rat back on the hot plate and measure the response latency.

Calculate the percentage of the maximum possible effect (%MPE) for each animal at each

time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.
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Analyze the data to determine the dose-response relationship and calculate the ED₅₀ (the

dose that produces 50% of the maximum effect).

Acclimatize Rats

Measure Baseline
Latency on Hot Plate

Administer R-6890
or Vehicle

Measure Post-Drug
Latency at Time Intervals

Calculate %MPE
and ED50

Click to download full resolution via product page

Caption: Hot plate analgesic assay workflow.

Conclusion
R-6890 spirochlorphine is a potent synthetic opioid with a unique spiropiperidine structure and

a pharmacological profile characterized by agonist activity at both nociceptin and µ-opioid

receptors. While its high potency suggests potential for research into the development of novel

analgesics, a comprehensive understanding of its synthesis, in vivo efficacy, and detailed

signaling mechanisms is currently limited by the lack of publicly available data. Further

research is required to fully elucidate the therapeutic potential and safety profile of this

compound.
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Disclaimer: R-6890 spirochlorphine is a research chemical and is not intended for human or

veterinary use. The information provided in this guide is for scientific and research purposes

only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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